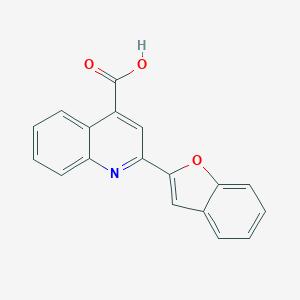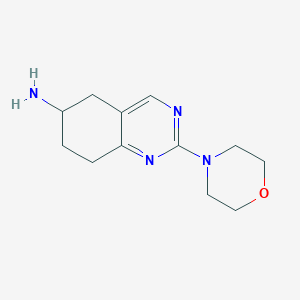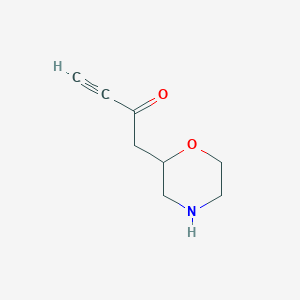
3-(Bromomethyl)-3-methylhept-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Bromomethyl)-3-methylhept-1-ene is an organic compound with the molecular formula C8H15Br It is a brominated alkene, characterized by the presence of a bromomethyl group attached to a heptene chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-3-methylhept-1-ene typically involves the bromination of 3-methylhept-1-ene. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2).
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of bromine or NBS in the presence of a suitable catalyst and solvent system can be optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Bromomethyl)-3-methylhept-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: Dehydrohalogenation can occur, leading to the formation of alkenes.
Addition Reactions: The double bond in the heptene chain can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOCH3) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) are commonly used.
Elimination: Strong bases such as potassium tert-butoxide (t-BuOK) in solvents like dimethylformamide (DMF) are employed.
Addition: Halogens (Br2, Cl2) or hydrogen halides (HBr, HCl) in inert solvents like chloroform (CHCl3) or dichloromethane (CH2Cl2) are typical reagents.
Major Products Formed
Substitution: Products include azides, thiocyanates, and ethers.
Elimination: Alkenes with varying degrees of unsaturation.
Addition: Dihalides or haloalkanes.
Applications De Recherche Scientifique
3-(Bromomethyl)-3-methylhept-1-ene is utilized in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of polymers and advanced materials with specific properties.
Biological Studies: It is employed in the synthesis of bioactive compounds for studying biological pathways and mechanisms.
Medicinal Chemistry: The compound is a precursor in the development of potential therapeutic agents.
Mécanisme D'action
The mechanism of action of 3-(Bromomethyl)-3-methylhept-1-ene in chemical reactions involves the formation of reactive intermediates such as carbocations, carbanions, or radicals. These intermediates facilitate various transformations, including nucleophilic substitution, elimination, and addition reactions. The molecular targets and pathways depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Bromomethyl)indole: Another brominated compound with a similar bromomethyl group but attached to an indole ring.
3-Bromothieno[3,2-b]thiophene: A brominated thiophene derivative with similar reactivity.
2-Bromomethyl-1,3-dioxolane: A brominated dioxolane with comparable substitution and elimination reactions.
Uniqueness
3-(Bromomethyl)-3-methylhept-1-ene is unique due to its specific alkene structure, which allows for diverse reactivity in organic synthesis. Its ability to undergo multiple types of reactions makes it a versatile intermediate in the preparation of various compounds.
Propriétés
Formule moléculaire |
C9H17Br |
|---|---|
Poids moléculaire |
205.13 g/mol |
Nom IUPAC |
3-(bromomethyl)-3-methylhept-1-ene |
InChI |
InChI=1S/C9H17Br/c1-4-6-7-9(3,5-2)8-10/h5H,2,4,6-8H2,1,3H3 |
Clé InChI |
OYIIFNKDHRWCHH-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C)(CBr)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 1-[(ethylamino)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylate](/img/structure/B13166874.png)

![[1-(Piperidin-3-yl)cyclopropyl]methanol](/img/structure/B13166887.png)



![7-Azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid hydrochloride](/img/structure/B13166900.png)
![(1S)-1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine](/img/structure/B13166916.png)

![5-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutyl]-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13166925.png)


